molecular formula C7H8ClNO2S B15263516 (3-Methylpyridin-4-yl)methanesulfonyl chloride

(3-Methylpyridin-4-yl)methanesulfonyl chloride

Cat. No.: B15263516
M. Wt: 205.66 g/mol
InChI Key: QBBLHHOMRXXAGM-UHFFFAOYSA-N
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Description

(3-Methylpyridin-4-yl)methanesulfonyl chloride is an organosulfur compound with the molecular formula C7H8ClNO2S. It is a derivative of pyridine, featuring a methyl group at the 3-position and a methanesulfonyl chloride group at the 4-position. This compound is primarily used in organic synthesis and has various applications in scientific research and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

(3-Methylpyridin-4-yl)methanesulfonyl chloride can be synthesized through several methods. One common approach involves the reaction of 3-methylpyridine with methanesulfonyl chloride in the presence of a base such as pyridine or triethylamine. The reaction typically occurs under mild conditions, with the base acting as a catalyst to facilitate the formation of the sulfonyl chloride group .

Industrial Production Methods

Industrial production of this compound often involves large-scale synthesis using similar reaction conditions as in the laboratory. The process may include additional purification steps such as distillation or recrystallization to ensure the final product’s purity and quality .

Chemical Reactions Analysis

Types of Reactions

(3-Methylpyridin-4-yl)methanesulfonyl chloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Mechanism of Action

The mechanism of action of (3-Methylpyridin-4-yl)methanesulfonyl chloride involves its reactivity as an electrophile. The sulfonyl chloride group is highly reactive towards nucleophiles, facilitating the formation of sulfonamide, sulfonate, and sulfonothioate derivatives. The molecular targets and pathways involved depend on the specific nucleophile and reaction conditions used .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(3-Methylpyridin-4-yl)methanesulfonyl chloride is unique due to its specific substitution pattern on the pyridine ring, which imparts distinct reactivity and properties compared to other sulfonyl chlorides. This uniqueness makes it valuable in specific synthetic applications and research contexts .

Properties

Molecular Formula

C7H8ClNO2S

Molecular Weight

205.66 g/mol

IUPAC Name

(3-methylpyridin-4-yl)methanesulfonyl chloride

InChI

InChI=1S/C7H8ClNO2S/c1-6-4-9-3-2-7(6)5-12(8,10)11/h2-4H,5H2,1H3

InChI Key

QBBLHHOMRXXAGM-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=CN=C1)CS(=O)(=O)Cl

Origin of Product

United States

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